N-(5,6-dimethyl-1-propyl-1H-1,3-benzimidazol-4-yl)(trifluoro)methanesulfonamide
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Overview
Description
N-(5,6-Dimethyl-1-propyl-1H-1,3-benzimidazol-4-yl)(trifluoro)methanesulfonamide is a complex organic compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic compounds featuring a fusion of benzene and imidazole rings. This particular compound is characterized by its unique structural features, including a trifluoromethanesulfonamide group attached to a substituted benzimidazole core.
Mechanism of Action
Target of Action
The primary targets of the compound N-(5,6-dimethyl-1-propyl-1H-1,3-benzimidazol-4-yl)(trifluoro)methanesulfonamide are currently unknown
Mode of Action
It is known that benzimidazoles, a class of compounds to which this molecule belongs, often interact with their targets by binding to specific sites, thereby modulating the target’s activity .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5,6-dimethyl-1-propyl-1H-1,3-benzimidazol-4-yl)(trifluoro)methanesulfonamide typically involves multiple steps, starting with the formation of the benzimidazole core. One common approach is the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions. The propyl group can be introduced through subsequent alkylation reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure efficiency and consistency. The use of catalysts and optimized reaction conditions can help achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Introduction of different alkyl or aryl groups.
Scientific Research Applications
This compound has diverse applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its unique structure makes it a valuable tool in the development of new pharmaceuticals, agrochemicals, and materials.
Chemistry: It can be used as a building block for the synthesis of more complex molecules. Biology: Its biological activity can be explored for potential therapeutic uses. Medicine: It may serve as a lead compound for drug discovery and development. Industry: Its properties can be harnessed in the creation of advanced materials and catalysts.
Comparison with Similar Compounds
When compared to other benzimidazole derivatives, N-(5,6-dimethyl-1-propyl-1H-1,3-benzimidazol-4-yl)(trifluoro)methanesulfonamide stands out due to its unique structural features. Similar compounds include:
Benzimidazole itself: A simpler structure without the trifluoromethanesulfonamide group.
Other substituted benzimidazoles: Variants with different substituents on the benzimidazole core.
Properties
IUPAC Name |
N-(5,6-dimethyl-1-propylbenzimidazol-4-yl)-1,1,1-trifluoromethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3N3O2S/c1-4-5-19-7-17-12-10(19)6-8(2)9(3)11(12)18-22(20,21)13(14,15)16/h6-7,18H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVTAKXXPWRLYDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=NC2=C1C=C(C(=C2NS(=O)(=O)C(F)(F)F)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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